molecular formula C16H15N3O3S B4770875 N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4770875
M. Wt: 329.4 g/mol
InChI Key: ZQAZLXQXGVNNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CP-690,550, is a small molecule drug that has shown promise in the treatment of autoimmune diseases. It is a Janus kinase (JAK) inhibitor that works by blocking the activity of JAK enzymes, which are involved in the signaling pathways of many cytokines and growth factors.

Mechanism of Action

CP-690,550 works by inhibiting the activity of N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide enzymes, which are involved in the signaling pathways of many cytokines and growth factors. By blocking the activity of N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide enzymes, CP-690,550 can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells that contribute to tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. In clinical trials, it has been shown to reduce the signs and symptoms of rheumatoid arthritis and psoriasis. CP-690,550 has also been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, CP-690,550 also has some limitations. It is a N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide inhibitor that can affect the activity of multiple cytokines and growth factors, which can make it difficult to determine the specific effects of CP-690,550 on a particular pathway. Additionally, CP-690,550 has a short half-life, which can make it difficult to maintain consistent drug levels in animal models.

Future Directions

There are several future directions for the study of CP-690,550. One area of interest is the development of more selective N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide inhibitors that can target specific cytokines and growth factors. Another area of interest is the study of CP-690,550 in combination with other drugs, such as biologic agents, to enhance its efficacy. Additionally, the study of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus, is an area of active research. Finally, the study of the long-term safety and efficacy of CP-690,550 in clinical settings is an important area of future research.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to reduce inflammation and prevent tissue damage in animal models of these diseases. Clinical trials have also shown promising results, with CP-690,550 demonstrating efficacy in reducing the signs and symptoms of rheumatoid arthritis and psoriasis.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-19(23(21,22)15-5-3-2-4-6-15)12-16(20)18-14-9-7-13(11-17)8-10-14/h2-10H,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAZLXQXGVNNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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